molecular formula C8H14N2O3 B2552993 Tert-butyl 2-oxoimidazolidine-4-carboxylate CAS No. 1822441-39-3

Tert-butyl 2-oxoimidazolidine-4-carboxylate

Cat. No.: B2552993
CAS No.: 1822441-39-3
M. Wt: 186.211
InChI Key: QMQFQBITGIQPDH-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxoimidazolidine-4-carboxylate is an organic compound with the molecular formula C8H14N2O3. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxoimidazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with 2-oxoimidazolidine-4-carboxylic acid. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-4-carboxylic acid derivatives, while reduction can produce various imidazolidine compounds with different substituents .

Scientific Research Applications

Tert-butyl 2-oxoimidazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tert-butyl and oxo functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential for biological activity make it a valuable compound in research and industry .

Properties

IUPAC Name

tert-butyl 2-oxoimidazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-6(11)5-4-9-7(12)10-5/h5H,4H2,1-3H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFQBITGIQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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